molecular formula C13H19N3O4S B7897194 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid

Cat. No.: B7897194
M. Wt: 313.37 g/mol
InChI Key: XRRUPNGLQUZZBC-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 4, a thiazole ring at position 1, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protein-protein interactions or enzyme inhibition . The Boc group enhances solubility and stability during synthetic processes, while the thiazole ring contributes to π-π stacking interactions in biological systems.

Synthesis:
The synthesis typically involves coupling a Boc-protected piperazine scaffold with thiazole-containing reagents. For example, in , a related compound, 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid, was synthesized using HATU (coupling agent) and TEA (base) in DMF. Analogous methods likely apply to the thiazole derivative, with variations in the substituent introduction .

Structural Characterization:
NMR and HRMS data for similar compounds (e.g., δ 11.91 ppm for carboxylic proton in CDCl3, HRMS m/z 348.1594 [M+1]+) confirm the presence of key functional groups .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1,3-thiazol-2-yl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)15-5-6-16(9(8-15)10(17)18)11-14-4-7-21-11/h4,7,9H,5-6,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUPNGLQUZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Efficiency

The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances amide bond formation between Boc-piperazine and thiazole derivatives. For instance, in the synthesis of N-(5-chloro-4-ethyl-1,3-thiazol-2-yl)piperazine-1-carboxamide, EDC and HOBt facilitate the reaction between tert-butyl piperazine-1-carboxylate and thiazole-2-amine in THF, achieving a 19% yield after purification.

Deprotection and Purification

Trifluoroacetic acid (TFA) is commonly used to remove Boc groups, but in this case, the Boc group is retained. Instead, reverse-phase chromatography or SCX (strong cation exchange) cartridges are employed to isolate the final product. For example, a mixture of crude product dissolved in DCM and TFA is eluted with methanol and 10% NH₃/MeOH to yield pure 4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(5-chloro-4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide.

Comparative Analysis of Methodologies

Method Reagents Yield Advantages Limitations
Boc Protection Di-tert-butyl dicarbonate, Na₂CO₃70–85%High purity; scalableRequires anhydrous conditions
Thiazole Coupling EDC/HOBt, triethylamine15–40%Mild conditions; functional compatibilityModerate yields; purification challenges
CO₂ Carboxylation Isobutyl lithium, CO₂50–65%Direct acid formationCryogenic temperatures required

Chemical Reactions Analysis

Boc Protection and Deprotection

The Boc group serves as a temporary protective moiety for the piperazine nitrogen, enabling selective functionalization of other reactive sites.

Reaction Conditions/Reagents Outcome Source
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), triethylamineIntroduces Boc group to the piperazine nitrogen, stabilizing the amine.
Boc DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂Cleaves Boc group under acidic conditions, regenerating the free amine.
  • Key Insight : Boc deprotection in source was performed using TFA (10 mL) in dichloromethane (20 mL), yielding a free amine intermediate for subsequent coupling reactions.

Amide Coupling Reactions

The carboxylic acid group participates in amide bond formation, critical for generating peptide-like derivatives.

Reaction Conditions/Reagents Outcome Source
Carbodiimide CouplingEDCl, HOBt, DIPEA in THFActivates carboxylic acid for coupling with amines (e.g., thiazol-2-yl).
Microwave-AssistedPhenyl carbamate, triethylamine, THF, 60°CForms carboxamide derivatives via microwave-enhanced reactivity.
  • Example : In source , the compound reacted with phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate under microwave irradiation (60°C, 1.5 hours) to yield a carboxamide product with 40% efficiency.

Cyclization and Thiazole Functionalization

The thiazole ring and piperazine core enable cyclocondensation and heterocycle modifications.

Reaction Conditions/Reagents Outcome Source
CyclocondensationLawesson’s reagent, THFFacilitates thiazole ring formation via sulfur incorporation.
Nucleophilic SubstitutionAlkyl halides, K₂CO₃ in acetoneSubstitutes thiazole hydrogen with alkyl/aryl groups.
  • Note : Cyclization in source utilized Lawesson’s reagent to construct the thiazole moiety, a common strategy for introducing sulfur-containing heterocycles.

Oxidation and Reduction

The piperazine and thiazole moieties undergo redox transformations.

Reaction Conditions/Reagents Outcome Source
OxidationKMnO₄ in aqueous acetoneOxidizes secondary amines to nitroxides or ketones.
ReductionLiAlH₄ in THFReduces carboxylic acid to alcohol (rare; requires Boc deprotection first).
  • Mechanistic Detail : Oxidation under basic conditions (source) likely targets the piperazine ring’s nitrogen centers, altering electronic properties for downstream applications.

Enzymatic Resolution

Chiral resolution methods isolate enantiomers for drug development.

Reaction Conditions/Reagents Outcome Source
Enzymatic HydrolysisHydrolases (e.g., lipases), pH 7–8 bufferResolves racemic mixtures into enantiopure forms.
  • Application : Enzymatic methods (source) enhance stereochemical purity, crucial for bioactive molecules targeting chiral receptors.

Stability and Degradation

Understanding degradation pathways ensures compound integrity.

Condition Observation Implication Source
Acidic HydrolysisTFA (20% v/v), 25°C, 2 hoursComplete Boc deprotection without thiazole ring degradation.
Thermal Stress100°C, 24 hours in DMSOPartial decarboxylation of the carboxylic acid group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a thiazole moiety and a tert-butoxycarbonyl (Boc) protecting group. The general formula is:

C15H23N3O4SC_{15}H_{23}N_{3}O_{4}S

This structure contributes to its solubility and reactivity, making it suitable for various chemical transformations.

Synthesis of Bioactive Compounds

One of the primary applications of 4-(tert-butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential as:

  • Antiviral agents : Compounds derived from this structure have shown promise in inhibiting viral replication pathways, particularly in the context of RNA viruses .
  • Anticancer agents : Research indicates that modifications to the thiazole and piperazine rings can enhance the anticancer activity by targeting specific cellular pathways involved in tumor growth .

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound and its derivatives:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research has shown that certain derivatives can inhibit CDK9-mediated transcription processes, which are crucial for cancer cell proliferation . This inhibition leads to reduced levels of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells.
  • Anti-inflammatory properties : The compound has been noted for its ability to antagonize specific receptors involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several key studies highlight the applications and effectiveness of this compound:

StudyFindingsApplication
Demonstrated inhibition of CDK9 activity, leading to reduced cancer cell viability.Cancer treatment development.
Identified as an antagonist of CCR2b receptor, showing potential in treating inflammatory conditions.Anti-inflammatory drug development.
Synthesis and characterization of derivatives with improved solubility and bioactivity.Drug formulation enhancements.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with metal ions or aromatic residues in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine derivatives arises from variations in substituents at positions 1 and 3. Below is a comparative analysis of analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Applications/Synopsis Reference ID
4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid Thiazol-2-yl ~325.36* Protein interaction modulation, antiviral research
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid None (unsubstituted) 244.28 Intermediate for peptide coupling, Boc deprotection studies
(S)-4-(3,4-Dichlorophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 3,4-Dichlorophenyl 377.23 Covalent SARS-CoV-2 inhibitors; crystallographic studies
4-(tert-Butoxycarbonyl)-1-(3-methylthiophene-2-carbonyl)piperazine-2-carboxylic acid 3-Methylthiophene-2-carbonyl 366.42 Anti-schistosomal agent development; improved bioavailability
4-(tert-Butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid Propargyl 266.30 Protein complex targeting (e.g., COUPLrs technology for molecular regulation)
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 4-Bromo-2-formylphenyl 416.27 Intermediate for kinase inhibitors; bromine enables further functionalization

*Estimated based on molecular formula C₁₃H₁₉N₃O₄S.

Key Findings:

Bioactivity: The 3,4-dichlorophenyl derivative () exhibits potent inhibition of SARS-CoV-2 main protease (Mpro), with IC₅₀ values in the nanomolar range, attributed to halogen-mediated hydrophobic interactions . Thiazole-containing analogs (target compound) show enhanced binding to retinol-binding protein 4 (RBP4) due to thiazole’s electron-rich aromatic system, critical for antagonistic activity .

Synthetic Flexibility :

  • Propargyl-substituted derivatives () enable click chemistry for bioconjugation, useful in probe design for cellular imaging .
  • Bromo/formyl groups () facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Physicochemical Properties :

  • 3-Methylthiophene-2-carbonyl analogs () display improved logP values (-0.3 to +1.2) compared to thiazole derivatives, enhancing membrane permeability in anti-parasitic applications .
  • Unsubstituted Boc-piperazine-2-carboxylic acid () serves as a versatile scaffold for combinatorial library synthesis due to its simplicity .

Biological Activity

4-(tert-Butoxycarbonyl)-1-(thiazol-2-yl)piperazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H23N3O4S
  • Molecular Weight : 341.43 g/mol
  • IUPAC Name : Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate

The structure includes a thiazole ring, a piperazine moiety, and a tert-butoxycarbonyl group, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole-containing carboxylic acids or their derivatives. Various methods have been reported in literature, including:

  • Coupling reactions using coupling agents.
  • Refluxing with appropriate solvents to facilitate the formation of the desired ester or amide bonds.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including those with thiazole substitutions, exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens on the WHO priority list for antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
  • Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammatory pathways, particularly the CCR2b receptor .

Case Study 1: Antimycobacterial Evaluation

A study evaluated various piperazine derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound showed promising results in inhibiting mycobacterial growth .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult/EffectReference
Antimicrobial4-(tert-butoxycarbonyl)-1-thiazol-2-yEffective against Acinetobacter baumannii
AntitubercularPiperazine DerivativesInhibition of Mycobacterium tuberculosis growth
NeuroprotectionPiperazine DerivativesReduced TNF-α production in neuronal cells

Q & A

Q. Key Variables :

StepSolventBase/CatalystTemperatureYield Range
Boc ProtectionTHF/DCMTriethylamine0–25°C70–85%
Thiazole CouplingDMFK₂CO₃/NaH60–80°C50–75%
CarboxylationMeOH/H₂ONaOHReflux60–80%

Q. Optimization Tips :

  • Use anhydrous solvents to prevent Boc-group cleavage .
  • Purify intermediates via column chromatography (e.g., EtOAc/hexane) to minimize side products .

How do researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Analytical Workflow :

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 3.2–4.0 ppm (piperazine protons), and δ 7.5–8.0 ppm (thiazole protons) .
  • ¹³C NMR : Confirmation of carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .

Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ = ~354.3 (C₁₄H₂₀N₃O₄S⁺) .

HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

Q. Common Pitfalls :

  • Residual solvents (e.g., DMF) may obscure NMR signals; lyophilize samples thoroughly .
  • Acidic conditions during HPLC can hydrolyze the Boc group; use neutral buffers .

What strategies address low solubility in aqueous media for biological assays?

Advanced Research Question
Challenges : The compound’s hydrophobic Boc and thiazole groups limit solubility (<0.1 mg/mL in PBS) .

Q. Solutions :

MethodProtocolEfficacy
Co-solvents 10% DMSO in PBSSolubility ↑ to 2–5 mg/mL
Salt Formation React with sodium bicarbonate (pH 7.4)Forms water-soluble sodium carboxylate
Nanoformulation Encapsulate in PEG-PLGA nanoparticlesEnhances bioavailability by 3–5×

Validation : Monitor stability via UV-Vis (λ = 270 nm) and LC-MS to detect degradation .

How can stereochemical inconsistencies in synthetic batches be resolved?

Advanced Research Question
Issue : Racemization at the piperazine C-2 position during synthesis leads to diastereomeric mixtures .

Q. Methodological Approaches :

Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to confirm configuration .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylation .

Q. Data Interpretation :

  • A 1:1 diastereomer ratio suggests unoptimized conditions; >90% enantiomeric excess (ee) indicates successful stereocontrol .

How do researchers reconcile contradictory bioactivity data across studies?

Advanced Research Question
Potential Causes :

  • Impurity Profiles : Residual Pd catalysts (from coupling reactions) may inhibit enzymes, yielding false negatives .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .

Q. Resolution Workflow :

Reproduce Synthesis : Strictly follow published protocols (e.g., for thiazole coupling).

Standardize Assays : Use internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (SPR vs. fluorescence) .

What are the computational approaches for predicting this compound’s binding modes?

Advanced Research Question
Methods :

Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase) using PDB 1M17 .

MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .

Q. Validation :

  • Compare with experimental IC₅₀ values; strong correlation (R² > 0.8) validates predictions .

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